![molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5](/img/structure/B45535.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy. It is also an intermediate in the synthesis of 4-anilinoquinazolines as potential anticancer agents .
Synthesis Analysis
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 5-nitro-1H-pyrrolo[2,3-b]pyridine is C7H5N3O2 . The structure is essentially planar with fused six-membered pyridine and five-membered pyrrole rings forming the aza-indole skeleton .Chemical Reactions Analysis
5-nitro-1H-pyrrolo[2,3-b]pyridine has been used in the synthesis of various compounds with potent activities against FGFR1, 2, and 3 . It has also been used in the synthesis of compounds that inhibit c-Met and ALK .Physical And Chemical Properties Analysis
The molecular weight of 5-nitro-1H-pyrrolo[2,3-b]pyridine is 163.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Cancer Therapy: FGFR Inhibitors
5-nitro-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression . These compounds, particularly one referred to as compound 4h, have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with low nanomolar IC50 values . They have demonstrated efficacy in inhibiting breast cancer cell proliferation, inducing apoptosis, and reducing migration and invasion of cancer cells . This makes them promising candidates for the development of new cancer therapies.
Synthesis of Kinase Inhibitors
The compound serves as a reagent in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication, and its inhibitors are being explored as novel cancer therapies due to their potential to halt the proliferation of cancer cells by interfering with the cell cycle .
Development of Anticancer Agents
5-Nitro-1H-pyrrolo[2,3-b]pyridine: is also an intermediate in the synthesis of 4-anilinoquinazolines, which are explored as potential anticancer agents . These compounds target specific kinases involved in cancer cell signaling pathways, offering a targeted approach to cancer treatment.
Neurological Disease Treatment
Pyrrolopyridine derivatives, including 5-nitro-1H-pyrrolo[2,3-b]pyridine , have shown potential in treating diseases of the nervous system . Their ability to modulate various biological pathways makes them suitable for exploring as therapeutic agents for neurological conditions.
Immune System Disorders
These compounds have also been investigated for their applications in treating immune system disorders . Their biological activity can influence immune responses, which may lead to new treatments for autoimmune diseases or other immune-related conditions.
Antidiabetic Applications
The antidiabetic properties of pyrrolopyridine derivatives have been recognized, suggesting that 5-nitro-1H-pyrrolo[2,3-b]pyridine could be used in the development of new antidiabetic medications . Their mechanism of action could involve the modulation of insulin signaling pathways or the enhancement of glucose uptake in cells.
Antimycobacterial Activity
Research has indicated that pyrrolopyridine compounds exhibit antimycobacterial activity . This opens up possibilities for 5-nitro-1H-pyrrolo[2,3-b]pyridine to be used in the synthesis of drugs targeting mycobacterial infections, such as tuberculosis.
Antiviral and Antitumor Properties
Lastly, the antiviral and antitumor activities of pyrrolopyridine derivatives have been documented . This suggests that 5-nitro-1H-pyrrolo[2,3-b]pyridine could contribute to the creation of new antiviral agents or be part of combination therapies for treating various types of tumors.
Future Directions
properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIPMLIYKQQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467950 | |
Record name | 5-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
101083-92-5 | |
Record name | 5-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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